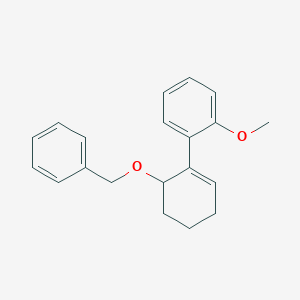

2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl

Description

Propriétés

Formule moléculaire |

C20H22O2 |

|---|---|

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

1-methoxy-2-(6-phenylmethoxycyclohexen-1-yl)benzene |

InChI |

InChI=1S/C20H22O2/c1-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22-15-16-9-3-2-4-10-16/h2-5,7,9-13,20H,6,8,14-15H2,1H3 |

Clé InChI |

BJKSUOUJSICJKF-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C2=CCCCC2OCC3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be considered to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products:

Oxidation: Quinones or other oxidized biphenyl derivatives.

Reduction: Saturated biphenyl derivatives.

Substitution: Brominated or nitrated biphenyl compounds.

Applications De Recherche Scientifique

Chemistry: In chemistry, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized biphenyl derivatives .

Biology and Medicine: Its structural features make it a candidate for the development of molecules with biological activity, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications .

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can interact with the active sites of these targets, modulating their activity and leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular properties, and synthesis methods:

Key Observations :

- Substituent Effects : The benzyloxy group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., chloro in ). This may enhance membrane permeability but reduce aqueous solubility.

- Stability : The hydroperoxy analog () is likely more reactive and less stable than the benzyloxy derivative due to the labile O-O bond.

Activité Biologique

2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl (CAS No. 1269246-97-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. We will also discuss structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . The compound features a biphenyl structure with methoxy and benzyloxy substituents that significantly influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of biphenyl compounds. For instance, compounds similar to this compound have shown effectiveness against antibiotic-resistant strains of bacteria. A notable study indicated that modifications in the aromatic rings could enhance antibacterial activity against strains such as E. cloacae .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| 2-(Benzyloxy)-2'-methoxy... | E. cloacae | 12 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has been explored through various in vitro assays. For example, compounds with similar structures have been tested for their ability to inhibit nitric oxide (NO) production in macrophage cell lines. The presence of hydroxyl and methoxy groups was found to be crucial for enhancing anti-inflammatory effects .

Table 2: NO Inhibition Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 20.38 ± 0.28 | NO synthase inhibition |

| Compound D | 9.6 ± 0.5 | Inhibition of NF-kB pathway |

| 2-(Benzyloxy)-2'-methoxy... | 15.0 ± 0.8 | Decreased cytokine production |

Anticancer Activity

The anticancer properties of biphenyl compounds have also been investigated. Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . The effectiveness varies based on structural modifications.

Case Study: Anticancer Effects

In a study involving various biphenyl derivatives, it was observed that specific substitutions on the phenyl rings significantly influenced cytotoxicity against breast cancer cell lines (MCF-7). The compound with a benzyloxy group exhibited enhanced apoptosis compared to its unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the biphenyl structure are critical for biological activity. For instance:

- Methoxy Groups : Generally enhance solubility and bioactivity.

- Hydroxyl Groups : Contribute to increased anti-inflammatory effects.

- Benzyloxy Substituents : Improve interaction with biological targets.

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the biphenyl core via coupling reactions.

- Introduction of methoxy and benzyloxy groups through alkylation or etherification processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.